molecular formula C10H10N4 B2799296 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine CAS No. 2309537-61-7

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine

Cat. No.: B2799296
CAS No.: 2309537-61-7
M. Wt: 186.218
InChI Key: QRUPPZZAVSNDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyrazine ring substituted with a methyl group and a pyridin-2-yl group. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable pyrazine derivative under controlled conditions. For instance, the reaction of 2-aminopyridine with 3-methylpyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, thiols, or amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but with different substitution patterns.

    3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Contains an imidazo[1,2-a]pyrazine ring instead of a pyrazine ring.

Uniqueness

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-methyl-N-pyridin-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-10(13-7-6-11-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPPZZAVSNDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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